molecular formula C48H82O41 B1674603 gamma-Cyclodextrin CAS No. 17465-86-0

gamma-Cyclodextrin

Cat. No.: B1674603
CAS No.: 17465-86-0
M. Wt: 1315.1 g/mol
InChI Key: SPKUKQHKKVTYOE-UHFFFAOYSA-N
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Description

Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-(1,4)-linked D-glucopyranose units, forming a toroidal structure with a hydrophobic cavity and a hydrophilic exterior . Its larger cavity size (diameter ~9.5 Å) compared to α-CD (6–7 Å) and β-CD (7.5–8.3 Å) enables the encapsulation of bulkier guest molecules, making it valuable in pharmaceuticals, environmental remediation, and food science . Enzymatically derived from starch via cyclodextrin glucanotransferase (CGTase), γ-CD exhibits unique physicochemical properties, including moderate aqueous solubility (23 g/100 mL at 25°C), which surpasses β-CD (1.8 g/100 mL) but is lower than some derivatives like hydroxypropyl-β-CD .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Cavity Size and Molecular Inclusion Capacity

Property α-CD β-CD γ-CD
Glucose Units 6 7 8
Cavity Diameter (Å) 6.0–6.5 7.5–8.3 9.0–9.5
Solubility (g/100 mL) 14.5 1.8 23.0
Common Applications Small molecules (e.g., iodine) Pharmaceuticals (e.g., ibuprofen) Macromolecules (e.g., vitamins, montelukast)

γ-CD’s expanded cavity enables the inclusion of larger molecules, such as montelukast (a leukotriene inhibitor) and ascorbyl tetraisopalmitate (a vitamin C derivative), which are poorly accommodated by α- or β-CD . Mechanochemical grinding with γ-CD enhances drug stability and solubility, as demonstrated in γ-CD·montelukast (MLK) complexes, where solubility increased by 12-fold compared to free MLK .

Derivative Efficacy

Methylated γ-CD (M-γ-CD) exhibits superior heavy metal adsorption in soil remediation, achieving >90% extraction efficiency for lead (Pb²⁺) and cadmium (Cd²⁺) due to enhanced hydrophobic interactions and cavity accessibility . In contrast, methyl-β-CD shows higher efficacy in cholesterol solubilization but lower environmental applicability .

Pharmaceutical Advancements

γ-CD’s inclusion complexes improve drug bioavailability and stability. For example:

  • Montelukast : γ-CD·MLK complexes exhibit a 1:1 stoichiometry with a binding constant (Kₐ) of 1.2 × 10⁴ M⁻¹, significantly improving photostability and dissolution rates .
  • Coenzyme Q10 : γ-CD-based supramolecular complexes enhance oral bioavailability by 300% compared to β-CD formulations .

Environmental Remediation

γ-CD derivatives like M-γ-CD outperform β-CD in heavy metal removal, with adsorption capacities of 450 mg/g for Pb²⁺ and 320 mg/g for Cd²⁺ in contaminated soils . Channel-type γ-CD assemblies also selectively capture volatile organic compounds (VOCs) like toluene, achieving 95% removal efficiency due to optimized cavity dimensions .

Limitations and Challenges

Despite its advantages, γ-CD faces challenges:

  • Cost : Production costs are higher than α- and β-CD due to lower enzymatic yields .
  • Competitive Binding : Co-solvents or ions (e.g., Na⁺) can reduce inclusion efficiency by 20–30% in aqueous systems .

Biological Activity

Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight glucose units linked by α-(1,4) glycosidic bonds. It is widely utilized in the food and pharmaceutical industries due to its ability to form inclusion complexes with various compounds, enhancing their solubility, stability, and bioavailability. This article explores the biological activity of γ-CD, focusing on its metabolic effects, potential therapeutic applications, and safety profile.

Metabolic Effects

Recent studies have demonstrated that γ-CD can significantly influence metabolic responses. For instance, a study involving young C57BL/6 male mice indicated that dietary supplementation with γ-CD led to increased voluntary activity and enhanced muscle strength compared to control groups. Mice supplemented with 12.88% γ-CD ran significantly longer distances and exhibited greater endurance during physical activities, suggesting a potential role in improving physical performance through enhanced energy metabolism .

Table 1: Effects of this compound on Mice Activity

ParameterControl Group (CON)γ-CD Supplemented Group
Distance Covered (km)8.612.4
Active Time (minutes)340Increased
Muscle Strength (Grip Test)LowerHigher

Glycemic Control

γ-CD has been shown to modulate postprandial glycemic and insulinemic responses. In human trials, γ-CD reduced these responses compared to rapidly digested carbohydrates like maltodextrin. This effect is attributed to the ability of γ-CD to inhibit α-amylase activity, thereby slowing carbohydrate digestion and promoting a more stable release of glucose into the bloodstream .

Drug Delivery Applications

One of the most promising applications of γ-CD is in drug delivery systems. For example, research has demonstrated that γ-CD can enhance the delivery of crocetin across the blood-brain barrier (BBB). The formation of a water-soluble inclusion complex with crocetin significantly improved its bioavailability and protective effects against neurotoxicity in cell models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Safety Profile

The safety profile of γ-CD has been extensively studied. Intravenous administration in animal models revealed that γ-CD is well tolerated, with minimal toxicity observed even at high doses. Studies indicated that a significant portion of administered γ-CD is excreted unchanged in urine, highlighting its low systemic toxicity . However, some studies noted mild gastrointestinal symptoms in human subjects following consumption, but these were not statistically significant compared to control groups .

Table 2: Toxicity Studies on this compound

Study TypeDose AdministeredObserved Effects
Intravenous in Rabbits7.5 gWell tolerated
Intravenous in Dogs25 gWell tolerated
Oral Gavage in Mice15 g/kgNo significant toxicity

Case Study 1: Dietary Supplementation in Athletes

A study involving athletes examined the effects of γ-CD supplementation on endurance performance. Participants consuming a beverage containing γ-CD showed improved performance metrics during prolonged exercise compared to those consuming a placebo. The findings suggest that incorporating γ-CD into sports nutrition could enhance athletic performance by optimizing energy utilization .

Case Study 2: Neurological Protection

In another case study focusing on neuroprotection, researchers explored the efficacy of crocetin-γ-CD complexes in preventing oxidative stress-induced cell death in neuronal cell lines. Results indicated that this inclusion complex significantly reduced cell death rates compared to controls, supporting the therapeutic potential of γ-CD in neurological disorders .

Properties

IUPAC Name

5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKUKQHKKVTYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O41
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1315.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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